3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of acid-catalyzed transamination followed by base-catalyzed cyclization . For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions forms the intermediate hydrazones, which then undergo cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the synthesis . The scalability of these processes makes them suitable for large-scale production in the pharmaceutical and agricultural industries.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-5-hydroxy-1H-pyrazole
- 1-Methylpyrazol-5-ol
Uniqueness
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-ethyl-2-methyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-3-6-5(4-8)7(11)10(2)9-6/h9H,3H2,1-2H3 |
InChI Key |
QPDUCMXVGDHHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N(N1)C)C#N |
Origin of Product |
United States |
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